1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride
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Overview
Description
1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
3(5)-Aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.
Imidazole Derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.
Uniqueness: Its combination of a pyrazole ring with a guanidine moiety makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c1-3-2-4(10-9-3)8-5(6)7;/h2H,1H3,(H5,6,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOMTMSOYULHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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